CYP3A4 Inhibitory Activity: 4-Chloro-3-iodopyridin-2-amine vs. Myeloperoxidase Selectivity
4-Chloro-3-iodopyridin-2-amine exhibits time-dependent inhibition of CYP3A4 with an IC50 of 210 nM [1]. This compound also demonstrates differential activity against myeloperoxidase (MPO) with an IC50 of 54 nM, representing an approximately 3.9-fold greater potency for MPO compared to CYP3A4 [1]. Additionally, inhibition of thyroid peroxidase (TPO) was observed with an IC50 of 2.00 × 10³ nM (2.0 µM), which is approximately 9.5-fold weaker than CYP3A4 inhibition and 37-fold weaker than MPO inhibition [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP3A4: IC50 = 210 nM |
| Comparator Or Baseline | MPO: IC50 = 54 nM; TPO: IC50 = 2.00 × 10³ nM |
| Quantified Difference | MPO inhibition 3.9× more potent than CYP3A4; TPO inhibition 9.5× weaker than CYP3A4 |
| Conditions | Time-dependent inhibition assay (CYP3A4, 30 min incubation); MPO chlorination activity assay (10 min incubation with NaCl); TPO assay using 3-iodo tyrosine substrate |
Why This Matters
For medicinal chemistry programs requiring CYP3A4-interacting scaffolds, this compound provides a defined IC50 benchmark (210 nM) against which structural analogs can be compared; the differential MPO/TPO activity profile further informs selectivity expectations during lead optimization.
- [1] BindingDB BDBM50567714 (CHEMBL4855030). Affinity Data: CYP3A4 IC50 210 nM; MPO IC50 54 nM; TPO IC50 2.00E+3 nM. Bristol-Myers Squibb / ChEMBL. View Source
